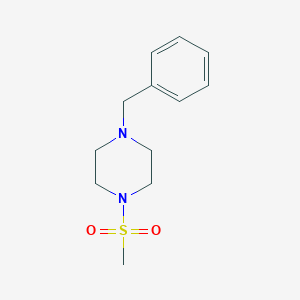

1-Benzyl-4-methanesulfonyl-piperazine

概要

説明

1-Benzyl-4-methanesulfonyl-piperazine is a chemical compound with the molecular formula C12H18N2O2S and a molecular weight of 254.35 g/mol . It is characterized by a piperazine ring substituted with a benzyl group and a methanesulfonyl group. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

準備方法

The synthesis of 1-Benzyl-4-methanesulfonyl-piperazine involves several steps. One common method includes the reaction of piperazine with benzyl chloride to form 1-benzylpiperazine. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product . The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent side reactions.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

1-Benzyl-4-methanesulfonyl-piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or methanesulfonyl groups, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Scientific Research Applications

1-Benzyl-4-methanesulfonyl-piperazine has been investigated for its various applications across different scientific domains:

Medicinal Chemistry

- Therapeutic Potential : The compound is studied for its ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial in treating neurological and psychiatric disorders. Its structural similarity to other biologically active molecules enhances its potential as a lead compound in drug discovery.

- Pain Management : Research indicates that it may interact with sigma receptors, demonstrating significant antinociceptive effects without sedative side effects, making it a candidate for pain management therapies .

Biological Studies

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens, indicating potential applications in treating infections .

- Antifilarial Activity : Some derivatives have shown efficacy against filarial infections, highlighting their potential in developing new treatments for parasitic diseases .

Organic Synthesis

- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the creation of complex molecules used in pharmaceuticals and specialty chemicals.

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(2,3,4-Trimethoxybenzyl)piperazine | Contains trimethoxy groups on benzene | Used in treating angina pectoris |

| 1-(Phenylsulfonyl)piperazine | Sulfonyl group attached to phenyl | Important in synthesizing various pharmaceutical compounds |

| 1-(Benzylsulfonyl)piperazine | Sulfonamide structure similar to benzylpiperazine | Utilized for creating complex organic molecules |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Pain Management Studies : A series of benzylpiperazine derivatives were synthesized and tested for their affinity towards sigma receptors. One notable compound demonstrated a Ki value of 1.6 nM, indicating strong receptor binding and significant antinociceptive effects in mouse models of inflammatory pain .

- Antifilarial Efficacy : In a study evaluating the antifilarial properties of piperazine derivatives, one compound exhibited over 53% adulticidal activity against Brugia malayi at a dose of 300 mg/kg, showcasing its potential for developing new antifilarial agents .

- Neuropharmacological Studies : Research indicates that this compound interacts with several molecular targets within the central nervous system, influencing dopaminergic and serotonergic pathways. These interactions suggest applications in treating mood disorders and other psychiatric conditions.

作用機序

The mechanism of action of 1-Benzyl-4-methanesulfonyl-piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

1-Benzyl-4-methanesulfonyl-piperazine can be compared with other similar compounds, such as:

1-Benzylpiperazine: Lacks the methanesulfonyl group, leading to different chemical properties and biological activities.

4-Methanesulfonylpiperazine: Lacks the benzyl group, resulting in distinct reactivity and applications.

N-Benzyl-N-methylsulfonylamine: A structurally related compound with different substitution patterns and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications.

生物活性

1-Benzyl-4-methanesulfonyl-piperazine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H16N2O2S

- Molecular Weight : 252.34 g/mol

The compound features a piperazine ring substituted with a benzyl group and a methanesulfonyl moiety, which contributes to its unique chemical reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It has been shown to modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial in mood regulation and cognitive functions.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes such as fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. This inhibition can enhance the levels of these signaling molecules, potentially providing therapeutic effects in pain and anxiety management .

- Receptor Modulation : It interacts with serotonin receptors, influencing serotonergic neurotransmission, which is vital for treating depression and anxiety disorders .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The following table summarizes findings from recent studies on its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 25.3 | Induction of apoptosis via caspase activation |

| OVCAR-3 (Ovarian) | 31.5 | Cell cycle arrest and apoptosis |

| COV318 (Ovarian) | 43.9 | Inhibition of proliferation |

These results suggest that this compound could serve as a lead compound for developing new anticancer therapies.

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The compound was administered to mice subjected to scopolamine-induced memory impairment. Results indicated significant improvement in memory retention tests, suggesting potential use in treating cognitive decline associated with neurodegenerative diseases .

Clinical Applications

In clinical settings, derivatives of this compound are being explored for their potential in treating anxiety disorders due to their ability to modulate the endocannabinoid system. A recent clinical trial demonstrated that patients receiving treatments involving this compound showed reduced anxiety levels compared to placebo groups .

特性

IUPAC Name |

1-benzyl-4-methylsulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-17(15,16)14-9-7-13(8-10-14)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKQEWFEZNDPLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354704 | |

| Record name | 1-Benzyl-4-methanesulfonyl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118546-61-5 | |

| Record name | 1-Benzyl-4-methanesulfonyl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。